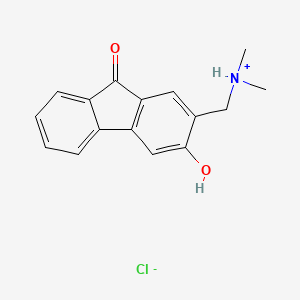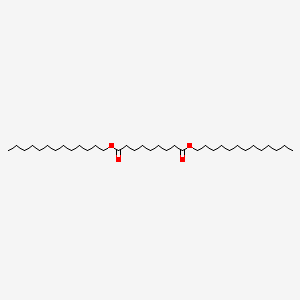
Ditridecyl azelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditridecyl azelate is an ester derived from azelaic acid and tridecyl alcohol. Azelaic acid is a naturally occurring dicarboxylic acid with nine carbon atoms, while tridecyl alcohol is a fatty alcohol. This compound is known for its use as a plasticizer and lubricant in various industrial applications due to its excellent thermal stability and low volatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ditridecyl azelate is synthesized through the esterification of azelaic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Azelaic Acid+2Tridecyl Alcohol→Ditridecyl Azelate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipase, has also been explored to enhance the efficiency and selectivity of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ditridecyl azelate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of azelaic acid and tridecyl alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Azelaic acid and tridecyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of the ester.
Reduction: Tridecyl alcohol and azelaic acid.
Applications De Recherche Scientifique
Ditridecyl azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins to enhance flexibility and durability.
Biology: Investigated for its potential as a biodegradable lubricant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized as a lubricant and plasticizer in various industrial applications, including automotive and aerospace industries.
Mécanisme D'action
The mechanism of action of ditridecyl azelate primarily involves its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these processes are primarily physical interactions rather than specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl azelate: Another ester of azelaic acid, used as a plasticizer and in cosmetic formulations.
Dioctyl azelate: Used as a plasticizer in the production of flexible PVC and other polymers.
Dibutyl azelate: Employed as a plasticizer and in the formulation of coatings and adhesives.
Uniqueness
Ditridecyl azelate is unique due to its long-chain tridecyl alcohol component, which imparts superior thermal stability and low volatility compared to shorter-chain esters. This makes it particularly suitable for high-temperature applications and environments where low volatility is essential.
Propriétés
Numéro CAS |
26719-40-4 |
|---|---|
Formule moléculaire |
C35H68O4 |
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
ditridecyl nonanedioate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-24-28-32-38-34(36)30-26-22-21-23-27-31-35(37)39-33-29-25-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
Clé InChI |
ZOCXJFXOLXCHIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


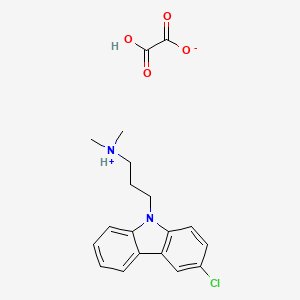
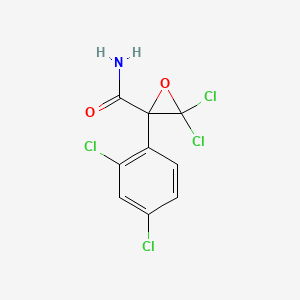
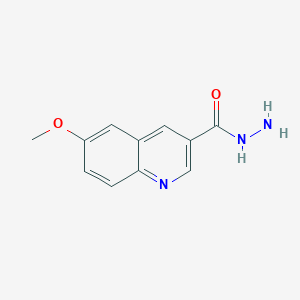
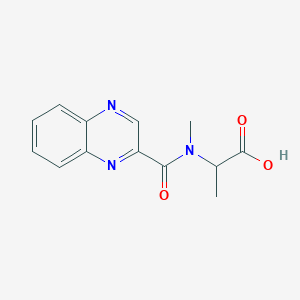
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
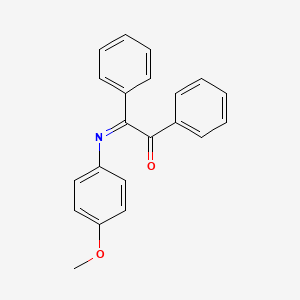

![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

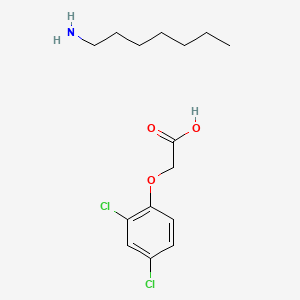
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
